Fayalite (Fe2(SiO4))

Vue d'ensemble

Description

Fayalite, with the chemical formula Fe2(SiO4), is an iron-rich member of the olivine group of minerals. It crystallizes in the orthorhombic system and is commonly found in igneous and metamorphic rocks. Fayalite is typically greenish-yellow to brown in color and has a vitreous to resinous luster. It is a significant component of basaltic and ultramafic rocks and is also found in meteorites and lunar samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fayalite can be synthesized through various methods, including solid-state reactions and sol-gel processes. One common method involves the solid-state reaction of iron oxide (Fe2O3) and silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a reducing atmosphere to prevent the oxidation of iron:

Fe2O3+2SiO2→2Fe2(SiO4)

Industrial Production Methods: In industrial settings, fayalite is often produced as a by-product during the smelting of copper. The copper slag, which contains fayalite, is processed to recover valuable metals. The formation of fayalite in copper slag involves the reaction of iron and silica at high temperatures in a reducing environment .

Analyse Des Réactions Chimiques

Types of Reactions: Fayalite undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

- Fayalite can be oxidized to form magnetite (Fe3O4) and silica (SiO2) in the presence of oxygen:

Oxidation: 4Fe2(SiO4)+O2→2Fe3O4+4SiO2

Fayalite can be reduced to metallic iron and silicon dioxide in a reducing atmosphere:Reduction: Fe2(SiO4)+2C→2Fe+2SiO2+CO2

Major Products Formed: The major products formed from these reactions include magnetite, silica, and metallic iron .

Applications De Recherche Scientifique

Fayalite has several scientific research applications across various fields:

Chemistry: Fayalite is used as a precursor for synthesizing other iron-silicate compounds and as a catalyst in certain chemical reactions.

Biology: Research on fayalite’s interaction with biological systems is limited, but its biocompatibility is being explored for potential biomedical applications.

Medicine: Fayalite’s magnetic properties are being investigated for use in magnetic resonance imaging (MRI) contrast agents.

Industry: Fayalite is used in the production of ceramics, glass, and as an anode material in lithium-ion batteries due to its high theoretical specific capacity

Mécanisme D'action

The mechanism by which fayalite exerts its effects is primarily related to its crystal structure and chemical composition. In lithium-ion batteries, fayalite’s unique crystal structure facilitates the insertion and extraction of lithium ions, enhancing the battery’s performance. The formation of lithium silicate as a solid electrolyte further improves the battery’s efficiency .

Comparaison Avec Des Composés Similaires

Fayalite is compared with other members of the olivine group, such as forsterite (Mg2(SiO4)) and tephroite (Mn2(SiO4)). While forsterite is magnesium-rich and tephroite is manganese-rich, fayalite is iron-rich, which gives it distinct properties:

Forsterite (Mg2(SiO4)): Higher melting point and more stable at higher temperatures.

Tephroite (Mn2(SiO4)): Similar structure but different magnetic and chemical properties.

Fayalite’s uniqueness lies in its iron content, which imparts specific magnetic and catalytic properties not found in its magnesium and manganese counterparts .

Propriétés

IUPAC Name |

iron(2+);silicic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q2*+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEFLPGCJCTLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

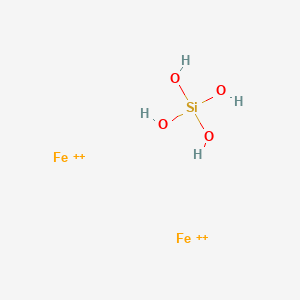

O[Si](O)(O)O.[Fe+2].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H4O4Si+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13918-37-1 | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013918371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fayalite (Fe2(SiO4)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)